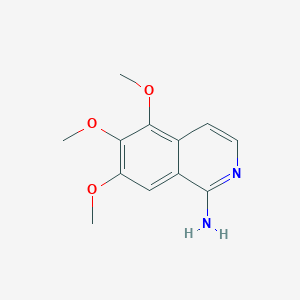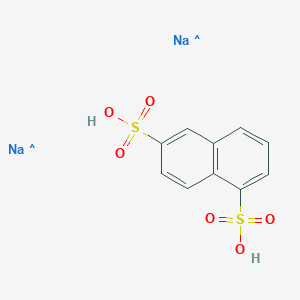
CID 57368951
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Naphthalenedisulfonic Acid Disodium Salt is an organic compound with the molecular formula C10H6Na2O6S2. It is a white to light yellow crystalline powder that is highly soluble in water . This compound is widely used in various industrial applications, particularly in the production of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,6-Naphthalenedisulfonic Acid Disodium Salt typically involves the sulfonation of naphthalene. The process includes the following steps :
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 6 positions.
Neutralization: The resulting 1,6-naphthalenedisulfonic acid is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In an industrial setting, the production of 1,6-Naphthalenedisulfonic Acid Disodium Salt involves the following steps :
Mixing: 1,6-Naphthalenedisulfonic acid and water are mixed in a reactor.
Heating: The mixture is heated to 40-60°C to dissolve the acid.
pH Adjustment: The pH is adjusted to 2-4 using a 30% sodium hydroxide solution.
Crystallization: The solution is cooled to 30-40°C to induce crystallization.
Filtration: The crystallized product is filtered and further purified.
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthalenedisulfonic Acid Disodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can occur with reagents like chlorosulfonic acid.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields naphthalenediols.
Substitution: Forms various sulfonated derivatives.
Scientific Research Applications
1,6-Naphthalenedisulfonic Acid Disodium Salt has a wide range of applications in scientific research :
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential antitumor activity.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various reactions.
Mechanism of Action
The mechanism of action of 1,6-Naphthalenedisulfonic Acid Disodium Salt involves its interaction with various molecular targets . It can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can lead to changes in the activity of these molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,6-Naphthalenedisulfonic Acid Disodium Salt is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and solubility characteristics .
Properties
Molecular Formula |
C10H8Na2O6S2 |
|---|---|
Molecular Weight |
334.3 g/mol |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)8-4-5-9-7(6-8)2-1-3-10(9)18(14,15)16;;/h1-6H,(H,11,12,13)(H,14,15,16);; |
InChI Key |
HKZOFWPBWQFQJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12826489.png)
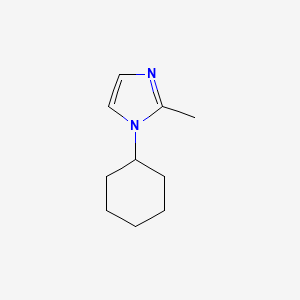
![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)
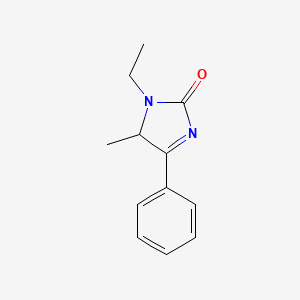

![9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12826527.png)
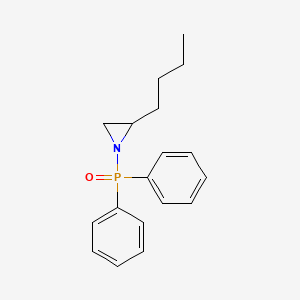
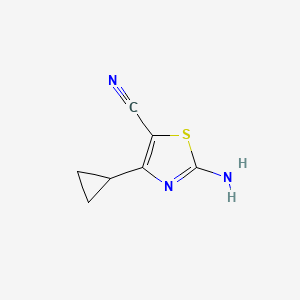
![6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)
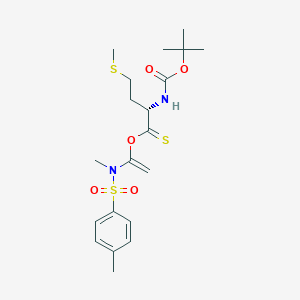
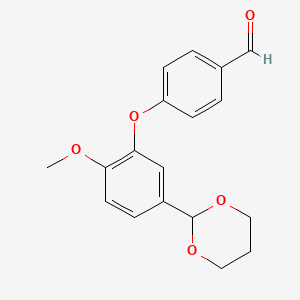
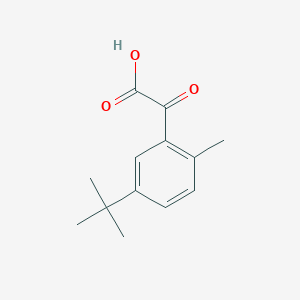
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B12826545.png)
